molecular formula C15H12BrNO2 B1315067 N-[4-(2-bromoacetyl)phenyl]benzamide CAS No. 59659-99-3

N-[4-(2-bromoacetyl)phenyl]benzamide

Cat. No. B1315067
CAS RN: 59659-99-3
M. Wt: 318.16 g/mol
InChI Key: UZDBRMWBLAQQIX-UHFFFAOYSA-N
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Patent
US04636509

Procedure details

A warm solution of 4'-benzamidoacetophenone (1.031 g) in chloroform (100 ml) was treated with bromine (0.22 ml). After dilution with more chloroform (50 ml), the resulting solution was washed with 2N-sodium hydroxide solution (2×25 ml) and water (50 ml), dried (MgSO4) and evaporated to a white solid (1.315 g). This was crystallised from ethanol to give the title acetophenone (922 mg); m.p. 171°-174°.
Quantity
1.031 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH3:17])=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:19]Br>C(Cl)(Cl)Cl>[C:1]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16](=[O:18])[CH2:17][Br:19])=[CH:14][CH:15]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.031 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(C=C1)C(C)=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After dilution with more chloroform (50 ml), the resulting solution was washed with 2N-sodium hydroxide solution (2×25 ml) and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid (1.315 g)
CUSTOM
Type
CUSTOM
Details
This was crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(C=C1)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 922 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.